molecular formula C39H48N8O9 B11931374 Fmoc-Gly3-Val-Cit-PAB

Fmoc-Gly3-Val-Cit-PAB

Cat. No.: B11931374
M. Wt: 772.8 g/mol
InChI Key: ANTAWRUQHZQAGZ-ZJJOJAIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly3-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing the efficacy and reducing the side effects of the treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly3-Val-Cit-PAB involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:

    Fmoc Protection: The amino acids are protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Linker Attachment: The peptide is then linked to the PAB (para-aminobenzoic acid) moiety

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly3-Val-Cit-PAB undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free drug and the cleaved linker, which can be further analyzed to ensure the efficacy of the ADC .

Scientific Research Applications

Fmoc-Gly3-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Gly3-Val-Cit-PAB involves its cleavage in the target environment, releasing the cytotoxic drug. The molecular targets include specific enzymes like cathepsin B, which cleave the linker, allowing the drug to exert its effects on the target cells. This targeted delivery enhances the efficacy of the drug while minimizing side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly3-Val-Cit-PAB is unique due to its specific design for targeted drug delivery, cleavable nature, and compatibility with various cytotoxic drugs. Its structure allows for precise control over the release of the drug, making it highly effective in ADC applications .

Properties

Molecular Formula

C39H48N8O9

Molecular Weight

772.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1

InChI Key

ANTAWRUQHZQAGZ-ZJJOJAIXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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